

Introduction: Elucidating the Structure of a Key Synthetic Building Block

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Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1266207

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2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a trifluoromethyl group and two different halogen substituents (bromine and chlorine), imparts unique chemical properties that make it a versatile intermediate.[1] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will explore not only the data itself but also the underlying principles and experimental rationale that validate the interpretation, providing a comprehensive resource for researchers and drug development professionals.

The molecular formula is $C_7H_3BrClF_3$, and its molecular weight is 259.45 g/mol .

Caption: Structure of **2-Bromo-5-chlorobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Theoretical Considerations & Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Bromo-5-chlorobenzotrifluoride**, a combination of 1H , ^{13}C , and ^{19}F NMR is required for complete characterization.

- **Choice of Solvent and Standard:** Deuterated chloroform ($CDCl_3$) is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton signal ($CHCl_3$ at

~7.26 ppm) provides a convenient internal reference for the ^1H NMR spectrum.[2] For ^{13}C NMR, the CDCl_3 solvent signal appears as a triplet at ~77.16 ppm, which is used for calibration.[3] Tetramethylsilane (TMS) can be added as an internal standard for precise referencing to 0 ppm, though referencing to the solvent signal is common practice.[4]

- **Expected ^1H Spectrum:** The aromatic region (typically 6.5-8.5 ppm) is of primary interest. The molecule has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The $-\text{CF}_3$ group is strongly electron-withdrawing, while the halogens ($-\text{Br}$, $-\text{Cl}$) are also electron-withdrawing via induction but weakly donating via resonance. The relative positions of these protons and their spin-spin coupling will produce a distinct splitting pattern.
- **Expected ^{13}C Spectrum:** The spectrum should show seven distinct carbon signals: six for the aromatic ring and one for the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Br , Cl , and the C of CF_3) will be deshielded and appear at a higher chemical shift. The carbon of the CF_3 group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms ($^1\text{J-CF}$).
- **Expected ^{19}F Spectrum:** ^{19}F NMR is highly sensitive and has a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[5] A single signal (a singlet, as there are no neighboring protons or other fluorine atoms to couple with) is expected for the three equivalent fluorine atoms of the CF_3 group. Its chemical shift, typically around -63 ppm relative to CFCl_3 for a benzotrifluoride, is highly characteristic.[6][7]

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.82	d	~2.3	1H	H-6
~7.65	dd	~8.5, 2.3	1H	H-4
~7.55	d	~8.5	1H	H-3

Data is estimated based on spectral data from similar compounds and predictive software, as a publicly available, peer-reviewed spectrum was not located in the initial search. Data from ChemicalBook was available but could not be independently verified.[8]

Interpretation: The three aromatic protons appear as distinct, coupled signals.

- H-6: This proton is ortho to the electron-withdrawing CF₃ group and meta to the chlorine atom. It appears as a doublet due to coupling with H-4.
- H-4: This proton is ortho to the chlorine and meta to both the bromine and CF₃ groups. It is split into a doublet of doublets by coupling to both H-3 and H-6.
- H-3: This proton is ortho to the bromine and meta to the CF₃ group. It appears as a doublet due to coupling with H-4.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity (C-F Coupling)	Assignment
~134.5	s	C-Br
~132.0	s	C-Cl
~131.8	s	C-4
~130.0	q (² J-CF ≈ 33 Hz)	C-CF ₃
~128.5	s	C-6
~125.0	q (³ J-CF ≈ 4 Hz)	C-3
~122.5	q (¹ J-CF ≈ 272 Hz)	CF ₃

Data is estimated based on spectral data from similar compounds and predictive software.[9] A publicly available, peer-reviewed spectrum was not located in the initial search. Data from ChemicalBook was available but could not be independently verified.[8]

Interpretation:

- Quaternary Carbons: The carbons directly attached to the bromine (C-2), chlorine (C-5), and the trifluoromethyl group (C-1) are readily identified. The C-1 carbon signal is split into a

quartet by the three fluorine atoms.

- Protonated Carbons: The signals for C-3, C-4, and C-6 are assigned based on their expected chemical environments and potential smaller long-range C-F couplings.
- CF₃ Carbon: The most prominent feature is the strong quartet for the CF₃ carbon, resulting from the large one-bond coupling to the three fluorine atoms.

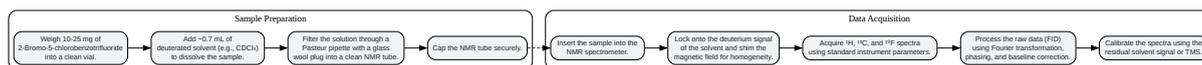
¹⁹F NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -63.2	s	-CF ₃

Data is estimated based on typical values for benzotrifluoride derivatives.[7][10]

Interpretation: The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group. A single, sharp singlet is observed, as all three fluorine atoms are chemically equivalent and have no other fluorine or hydrogen nuclei within a three-bond range to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
[7]

Experimental Protocol: NMR Sample Preparation and Acquisition



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Caption: Workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Weigh approximately 10-25 mg of the liquid sample into a small, clean vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[4]
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube. The final sample height should be around 4-5 cm.^[2]
- Instrument Setup: Insert the tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
- Acquisition: Run standard acquisition programs for ^1H , $^{13}\text{C}\{^1\text{H}\}$, and ^{19}F NMR. For ^{13}C , a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may take 20-60 minutes depending on the concentration.^[4]
- Processing: Process the resulting Free Induction Decay (FID) files by applying Fourier transformation, phase correction, and baseline correction.
- Calibration: Reference the ^1H spectrum to the residual CHCl_3 peak at 7.26 ppm and the ^{13}C spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.^[3]

Infrared (IR) Spectroscopy

Theoretical Considerations & Experimental Rationale

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which corresponds to molecular vibrations. For **2-Bromo-5-chlorobenzotrifluoride**, IR spectroscopy is useful for confirming the presence of the aromatic ring, the C-F bonds of the trifluoromethyl group, and the C-halogen bonds. The analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid technique.^[11]

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100-3000	Weak	Aromatic C-H Stretch
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
~1320	Strong	C-F Stretch (CF ₃)
1250-1000	Strong	C-F Stretch (CF ₃) & C-H in-plane bending
900-675	Strong	C-H out-of-plane ("oop") bending
Below 800	Medium	C-Cl Stretch
Below 690	Medium	C-Br Stretch

Data is generalized from typical values for substituted aromatic compounds.[12][13][14]

Specific peak values can be found in databases from suppliers or spectral libraries.[11][15]

Interpretation:

- **Aromatic C-H Stretch:** A weak absorption just above 3000 cm⁻¹ is a clear indication of hydrogens attached to an aromatic ring.[14]
- **Aromatic Ring Stretch:** A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[13]
- **C-F Vibrations:** The most intense and characteristic bands for this molecule are expected in the 1350-1000 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the highly polar CF₃ group.[16]
- **Substitution Pattern:** The pattern of strong bands in the 900-675 cm⁻¹ region, resulting from C-H out-of-plane bending, is diagnostic of the substitution pattern on the aromatic ring.[12]
- **C-Halogen Bonds:** Absorptions for C-Cl and C-Br bonds typically appear in the fingerprint region at lower wavenumbers (generally <800 cm⁻¹ for C-Cl and <690 cm⁻¹ for C-Br).

Experimental Protocol: FT-IR Spectrum Acquisition

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.
- Background Scan: Acquire a background spectrum of the empty ATR accessory. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[\[17\]](#)
- Sample Application: Place a single drop of the **2-Bromo-5-chlorobenzotrifluoride** liquid directly onto the center of the ATR crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[16\]](#)
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance IR spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.

Mass Spectrometry (MS)

Theoretical Considerations & Experimental Rationale

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron Impact (EI) is a common "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[\[18\]](#)[\[19\]](#)

- Molecular Ion (M^+): The primary goal is to identify the molecular ion peak, which gives the molecular weight of the compound. For **2-Bromo-5-chlorobenzotrifluoride**, a key feature will be the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 Da. This results in a characteristic cluster of peaks for the molecular ion (M , $M+2$, $M+4$, $M+6$).

- **Fragmentation Pattern:** The high energy of EI causes the molecular ion to fragment.^[20] The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule include the loss of halogen atoms (Br or Cl) and the trifluoromethyl group (CF₃).

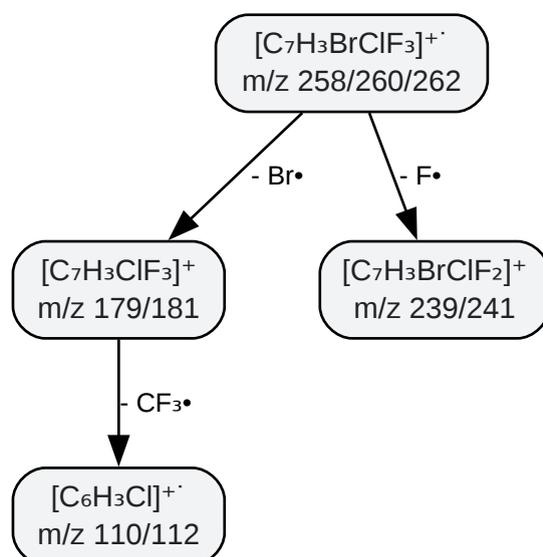
Mass Spectrometry Spectral Data

m/z	Relative Intensity	Assignment
258/260/262	High	[M] ⁺ (C ₇ H ₃ ⁷⁹ Br ³⁵ ClF ₃) ⁺ / (C ₇ H ₃ ⁸¹ Br ³⁵ ClF ₃) ⁺ & (C ₇ H ₃ ⁷⁹ Br ³⁷ ClF ₃) ⁺ / (C ₇ H ₃ ⁸¹ Br ³⁷ ClF ₃) ⁺
239/241	Medium	[M - F] ⁺
179/181	High	[M - Br] ⁺
160	Medium	[M - Br - F] ⁺
145	High	[C ₆ H ₃ Cl] ⁺
110	Medium	[C ₆ H ₃ F] ⁺

Data is estimated based on fragmentation patterns of similar halogenated aromatic compounds.^{[21][22]}

Interpretation:

- **Molecular Ion Cluster:** The most definitive feature is the cluster of peaks around m/z 258-262, representing the molecular ion. The relative intensities of the M, M+2, and M+4 peaks, dictated by the natural abundance of the Br and Cl isotopes, provide strong evidence for the presence of one bromine and one chlorine atom.
- **Key Fragments:** The loss of a bromine radical (mass 79 or 81) leads to a prominent peak cluster around m/z 179/181. Subsequent fragmentation or direct loss of other groups like fluorine or CF₃ accounts for the other observed ions.



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Caption: Plausible fragmentation pathway for **2-Bromo-5-chlorobenzotrifluoride** in EI-MS.

Experimental Protocol: GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this one.^[23]

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set the injector temperature to ~250 °C.
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- MS Method:

- Interface: Set the GC-MS transfer line temperature to ~280 °C.
- Ion Source: Use a standard Electron Impact (EI) source at 70 eV, with the source temperature at ~230 °C.
- Analyzer: Scan a mass range from m/z 40 to 400.
- Analysis: Inject a small volume (1 µL) of the prepared solution. The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to that peak can then be analyzed.

Summary of Spectroscopic Data

Technique	Feature	Observed Data	Interpretation
¹ H NMR	Chemical Shift	~7.5-7.9 ppm	Three distinct signals in the aromatic region.
Integration	1:1:1	Confirms three aromatic protons.	
Multiplicity	Doublets, Doublet of Doublets	Shows ortho and meta coupling between protons.	
¹³ C NMR	Signal Count	7 signals	6 aromatic carbons + 1 CF ₃ carbon.
Key Feature	Quartet ~122.5 ppm (1J-CF ≈ 272 Hz)	Definitive evidence of the CF ₃ group.	
¹⁹ F NMR	Chemical Shift	~ -63 ppm	Characteristic for a benzotrifluoride group.
Multiplicity	Singlet	Confirms three equivalent fluorine atoms.	
IR	Key Absorptions	~1320, 1250-1000 cm ⁻¹ (Strong)	Intense C-F stretching of the CF ₃ group.
>3000 cm ⁻¹ , 1600-1450 cm ⁻¹	Confirms the aromatic C-H and C=C bonds.		
MS (EI)	Molecular Ion	m/z 258/260/262	Confirms molecular weight and presence of 1 Br and 1 Cl.
Key Fragment	m/z 179/181	Loss of a bromine atom ([M - Br] ⁺).	

Safety and Handling

2-Bromo-5-chlorobenzotrifluoride is classified as an irritant. It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).^[24] Appropriate personal

protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[24] Store the compound in a tightly closed container in a cool, dry place.[24]

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